2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a coumarin core substituted with 7,8-dimethoxy and 4-methyl groups at positions 7, 8, and 4, respectively. The 2-oxo group on the chromen ring is critical for its electronic properties and bioactivity. This structural framework is associated with diverse biological activities, including antitumor and antimicrobial effects, as seen in related coumarin-thiadiazole hybrids .
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O5S/c1-8-10-5-6-12(23-3)15(24-4)14(10)25-16(22)11(8)7-13(21)18-17-20-19-9(2)26-17/h5-6H,7H2,1-4H3,(H,18,20,21) |
InChI Key |
XSARGYWAAJRQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
Preparation Methods
von Pechmann Condensation
Resorcinol derivatives react with β-keto esters under acidic conditions to form coumarins. For 7,8-dimethoxy-4-methylcoumarin-3-acetic acid:
-
Starting Materials :
-
3,4-Dimethoxyphenol (instead of resorcinol) ensures methoxy groups at positions 7 and 8.
-
Ethyl acetoacetate introduces the 4-methyl group.
-
-
Reaction Conditions :
Mechanism :
Acid-catalyzed cyclodehydration forms the coumarin lactone ring. The acetic acid side chain at position 3 is introduced via Knoevenagel condensation with ethyl acetoacetate.
Functionalization of the Coumarin Moiety
The 3-acetic acid side chain must be activated for amide bond formation with the thiadiazoline amine.
Acetic Acid Activation
-
Chlorination :
-
Alternative Activation :
Synthesis of the 1,3,4-Thiadiazoline Fragment
The (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine is synthesized via cyclocondensation.
Thiosemicarbazide Cyclization
-
Starting Materials :
-
Reaction Conditions :
Stereochemical Control :
The (2E) configuration is favored under acidic conditions due to stabilization of the imine tautomer.
Coupling of Coumarin and Thiadiazoline Moieties
Amide bond formation links the two fragments.
Amidation Protocol
-
Acyl Chloride Route :
-
Coupling Reagent Route :
Optimization and Spectroscopic Validation
Reaction Optimization
| Parameter | Acyl Chloride Method | Coupling Reagent Method |
|---|---|---|
| Yield (%) | 60–65 | 70–75 |
| Purity (HPLC) | 95% | 98% |
| Reaction Time (h) | 24 | 14 |
| Scalability | Moderate | High |
The coupling reagent method offers superior yields and scalability, making it preferable for industrial applications.
Spectroscopic Characterization
-
IR (KBr) :
-
¹H NMR (400 MHz, DMSO-d₆) :
Challenges and Alternative Approaches
Regioselectivity in Coumarin Synthesis
Introducing methoxy groups at positions 7 and 8 requires starting with 3,4-dimethoxyphenol. Alternative pathways using post-cyclization methylation face low regioselectivity (<30%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Hydroxylated chromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.
Antimicrobial Activity
The compound has demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal properties against certain strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Studies have shown that this compound can induce apoptosis in various cancer cell lines. The following table summarizes its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF7 (breast) | 20 | Cell cycle arrest at G1 phase |
| A549 (lung) | 18 | Inhibition of NF-kB signaling |
Anti-inflammatory Effects
The compound has been noted for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being explored for:
- Drug Development : Targeting oxidative stress-related diseases and various cancers.
- Therapeutic Agents : Potential use as anti-inflammatory and antimicrobial agents.
Agricultural Applications
Due to its antimicrobial properties, there is potential for this compound to be utilized as a natural pesticide or fungicide in agricultural practices.
Industrial Uses
In industry, derivatives of this compound may serve as:
- Fragrance Components : Used in perfumes due to their aromatic properties.
- Dyes and Pigments : Exploiting the chromenone structure for color applications.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues with Coumarin-Thiazole/Thiadiazole Hybrids
Key Observations :
- Thiadiazole vs. Thiazole : The thiadiazole-ylidene group in the target compound offers greater rigidity and electron deficiency compared to thiazole derivatives (e.g., ), which may influence redox properties and binding affinity.
Physicochemical Properties
Biological Activity
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS No. 1010901-20-8) is a derivative of coumarin and thiadiazole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.42 g/mol. The structural features include a coumarin moiety and a thiadiazole ring, which are essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Inhibition of Cell Proliferation :
- The compound was tested against several human cancer cell lines including A549 (lung), KB (oral), HeLa (cervical), and MCF-7 (breast) using the MTT assay.
- Results demonstrated significant inhibition of cell proliferation with IC50 values indicating potent activity particularly against A549 and KB cell lines while exhibiting low cytotoxicity towards normal cells such as HUVEC and LO2 .
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells via multiple pathways, including the inhibition of the ERK signaling pathway and modulation of NF-kB activity .
- It also promotes oxidative stress within cancer cells by reducing intracellular antioxidant levels, leading to increased reactive oxygen species (ROS) generation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of the thiadiazole ring is crucial for enhancing anticancer activity.
- Substituents on the coumarin moiety significantly influence the potency; for instance, electron-donating groups enhance activity while electron-withdrawing groups may reduce it .
Comparative Biological Activity
A comparative analysis with other known compounds shows that this derivative exhibits superior or comparable activity against certain cancer cell lines when benchmarked against standard chemotherapeutics like 5-Fluorouracil (5-FU). The selectivity for cancer cells over normal cells suggests a favorable therapeutic index .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A synthesized compound similar to our target showed an IC50 value of 1.61 µg/mL against Jurkat T cells, indicating strong cytotoxic potential .
- Case Study 2 : In vivo studies demonstrated that related thiadiazole derivatives significantly reduced tumor growth in xenograft models compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Coupling of coumarin and thiadiazole moieties : Use chloroacetyl chloride to link the chromen-2-one core to the thiadiazole ring under reflux with triethylamine .
- Substitution reactions : Introduce methoxy and methyl groups using alkylation agents (e.g., methyl iodide) in dimethylformamide (DMF) with potassium carbonate as a base .
- Purification : Monitor reactions via thin-layer chromatography (TLC) and purify by recrystallization (e.g., ethanol-DMF mixtures) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetamide formation | Triethylamine, chloroacetyl chloride, reflux | 65–75 | ≥95% |
Q. How can the compound’s purity and structural integrity be validated?
- Methodology :
- Spectroscopic analysis :
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1667 cm⁻¹ and amide N-H stretches at ~3468 cm⁻¹ .
- NMR : Look for methoxy proton signals (δ 3.8–4.0 ppm) and aromatic protons (δ 6.9–7.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+1]⁺ peaks) .
- Thermal analysis : Assess stability via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology :
- Solvent selection : DMF enhances solubility of intermediates, while dichloromethane reduces side reactions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterocyclic coupling .
- Advanced techniques : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours) .
- Data Contradiction Analysis : Conflicting reports on optimal temperature (room temperature vs. reflux) may arise from differing substituent reactivity. Kinetic studies under controlled conditions are recommended .
Q. What analytical strategies resolve contradictions in structural elucidation?
- Methodology :
- X-ray crystallography : Resolve ambiguous NOE effects in NMR by determining 3D conformation .
- High-resolution MS : Differentiate isobaric fragments (e.g., C₁₉H₁₅N₃O₇S vs. C₂₀H₁₈N₄O₆) .
- HPLC-MS/MS : Identify degradation products during stability studies .
Q. What mechanistic insights explain substitution reactions at the thiadiazole ring?
- Methodology :
- Density functional theory (DFT) : Model electron density at the thiadiazole N-atom to predict nucleophilic attack sites .
- Kinetic isotope effects : Compare reaction rates using deuterated reagents to identify rate-determining steps .
Q. How does the compound’s structure inform hypotheses about biological activity?
- Methodology :
- Molecular docking : Simulate interactions with cancer targets (e.g., topoisomerase II) using the coumarin moiety as a DNA intercalator .
- SAR studies : Compare analogues to identify critical groups (e.g., 7,8-dimethoxy enhances cytotoxicity by 30% vs. unsubstituted coumarins) .
- Data Table :
| Modification | IC₅₀ (μM) | Target Protein Binding Affinity (kcal/mol) |
|---|---|---|
| 7,8-Dimethoxy | 1.2 ± 0.3 | -8.9 (Topoisomerase II) |
| 5-Methyl thiadiazole | 2.5 ± 0.6 | -7.4 (EGFR kinase) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
